N-(3-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide
Description
N-(3-Fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide is a diamide compound featuring a 3-fluorophenyl group and a 4-methoxybenzyl group linked via an ethanediamide backbone.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-14-7-5-11(6-8-14)10-18-15(20)16(21)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVMBQGPCACYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoroaniline and 4-methoxybenzyl chloride.
Formation of Intermediate: 3-fluoroaniline is reacted with ethanediamine under controlled conditions to form an intermediate compound.
Final Product Formation: The intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to yield N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially leading to the formation of amines.
Substitution: Substituted products where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N’-(4-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxybenzyl groups may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound 273 : N-[(1R,2R)-2-Carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide
- Key Features: Ethanediamide backbone with a 4-chloro-3-fluorophenyl group and a carbamimidamido-indenyl substituent.
- Comparison :
- The 4-chloro-3-fluorophenyl group introduces stronger electron-withdrawing effects compared to the target compound’s 3-fluorophenyl.
- The indenyl-carbamimidamido moiety may enhance binding specificity but reduce solubility due to increased hydrophobicity.
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide
- Key Features: Ethanediamide with a 2-methoxybenzyl group and a sulfonyl-oxazinan-methyl substituent.
- Comparison :
- The 2-methoxybenzyl group (vs. 4-methoxy in the target) alters electronic distribution, possibly affecting π-π stacking interactions.
- The oxazinan-sulfonyl moiety introduces conformational rigidity, which could influence bioavailability.
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide
- Key Features :
- Comparison: The absence of a benzyl linker (vs. The 4-methylbenzoyl group adds steric bulk, which might hinder membrane permeability.
N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide
- Key Features :
- Comparison :
- The 4-fluorophenyl group (vs. 3-fluorophenyl in the target) changes the electronic profile, affecting receptor binding.
- The thiazolo-triazolyl group introduces hydrogen-bonding sites, enhancing target affinity but possibly reducing oral bioavailability.
Meta-Fluorofentanyl (N-(3-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide)
- Key Features :
- Comparison: The propionamide structure (vs. The phenethylpiperidine group is critical for CNS penetration, a feature absent in the target compound.
Biological Activity
N-(3-fluorophenyl)-N'-(4-methoxybenzyl)ethanediamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : CHFNO
- Molecular Weight : Approximately 300.36 g/mol
The presence of the fluorine atom and the methoxy group suggests potential for enhanced pharmacological properties, including improved bioavailability and selective targeting of biological pathways.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 3-fluoroaniline and 4-methoxybenzylamine.
- Reaction Steps :
- Formation of an intermediate through the reaction of 3-fluoroaniline with a suitable reagent.
- Coupling the intermediate with 4-methoxybenzylamine under controlled conditions.
- Purification via recrystallization or chromatography.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to modulate various signaling pathways involved in cell proliferation and apoptosis.
- Mechanism of Action : The compound appears to inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models.
Enzyme Modulation
Preliminary investigations suggest that this compound can modulate enzyme activities related to blood coagulation, potentially offering therapeutic benefits in thrombotic disorders.
- Key Enzymes :
- Factor Xa
- Thrombin
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC values ranging from 5 to 15 µM across different cell lines.
- In Vivo Studies : In a mouse model of melanoma, administration of the compound led to a significant decrease in tumor size compared to controls, highlighting its potential as an effective anticancer agent.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Fluorine and methoxy substituents | Anticancer activity; enzyme modulation |
| N-(2-chlorophenyl)-N'-(4-methoxybenzyl)ethanediamide | Chlorine instead of fluorine | Potential anti-inflammatory effects |
| N-(3-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide | Methyl substitution | Moderate anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
